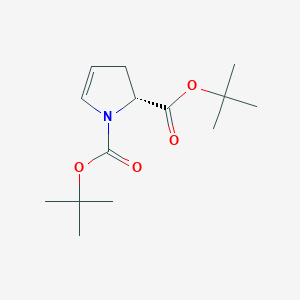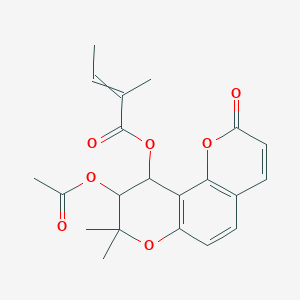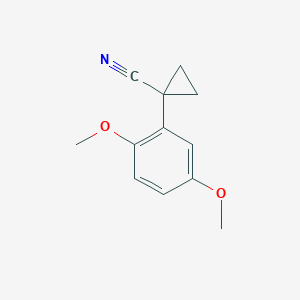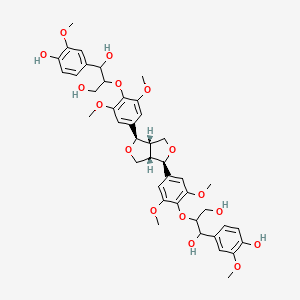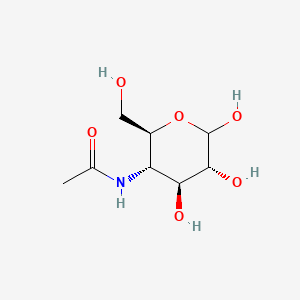
4-Acetamido-2,6-dideoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2,6-dideoxy-D-glucose is a derivative of glucose, characterized by the presence of an acetamido group at the 4th position and the absence of hydroxyl groups at the 2nd and 6th positions. This compound is a type of amino sugar, which plays a crucial role in various biological processes and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,6-dideoxy-D-glucose typically involves the modification of 2-acetamido-2-deoxy-D-glucose. One common method includes the conversion of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside to benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamido-2,6-dideoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be deeply oxidized into carboxyl groups through a 6-electron pathway, resulting in products like gluconic acid and glucaric acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like 4-acetamido-TEMPO and catalysts such as air-breathing Pt-C . These reactions typically occur under mild conditions, such as room temperature.
Major Products: The major products formed from the oxidation of this compound include gluconic acid and glucaric acid .
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose
- 2,4-diacetamido-2,4,6-trideoxy-D-glucose
Comparison: 4-Acetamido-2,6-dideoxy-D-glucose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds like UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose, it has different functional groups and reactivity patterns . This uniqueness makes it valuable in specific research applications, particularly in the study of glycosaminoglycans and the development of fuel cells .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
InChI-Schlüssel |
NXOIDIQQIJEXGY-KEWYIRBNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
Kanonische SMILES |
CC(=O)NC1C(OC(C(C1O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

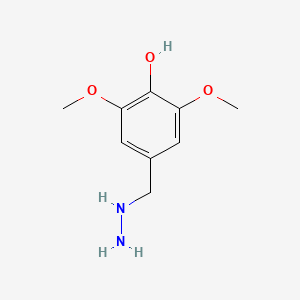
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

